molecular formula C12H9Cl2NO2 B1294526 Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate CAS No. 55417-50-0

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate

Cat. No. B1294526
CAS RN: 55417-50-0
M. Wt: 270.11 g/mol
InChI Key: BAGNYLHFEFULOF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a chemical compound that is part of a broader class of cyanoacrylates, which are known for their utility in various synthetic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior and properties that ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate might exhibit.

Synthesis Analysis

The synthesis of related ethyl cyanoacrylate compounds typically involves reactions that introduce the cyano and ester functionalities to a pre-existing carbon backbone. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . Similarly, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved a detailed spectroscopic analysis and was carried out using DFT level of theory . These methods could potentially be adapted for the synthesis of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate was elucidated, revealing intramolecular N—H⋯O hydrogen bonding and intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions . These structural analyses provide a foundation for understanding the molecular conformation and potential interactions of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate.

Chemical Reactions Analysis

The reactivity of cyanoacrylate compounds is often explored through their interactions with various nucleophiles. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates were synthesized through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . The chemical reactivity of these compounds is also studied using quantum chemical calculations, as seen in the analysis of ethyl 2-cyano-3-[5-(2,4-dinitrophenyl)-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate . These studies suggest that ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate could participate in similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate compounds are characterized using various spectroscopic and analytical techniques. The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino)phenyl) acrylate single crystals were studied, revealing insights into the crystal's structural, optical, thermal, and electrical properties . These findings can be extrapolated to predict the properties of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate, such as its potential for forming stable crystals and its behavior under different thermal conditions.

Scientific Research Applications

Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to initiate cascades forming novel pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, demonstrating its utility in synthesizing complex heterocyclic compounds in one-pot reactions (Latif, Rady, & Döupp, 2003).

Structural Analysis of By-products

The isolation of 3-Cyano-4-(N,N-di­methyl­amino)-6-phenyl-2H-pyran-2-one as a by-product from the reaction involving ethyl 2-cyanoacrylate showcases its role in producing unexpected structural moieties, furthering our understanding of reaction dynamics and by-product formation (Errington, Malhotra, & Parmar, 2001).

Development of Small-Molecule Inhibitors

A significant application is the development of small-molecule inhibitors such as (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate for the PDZ domain of PICK1, a target against brain ischemia, pain, and cocaine addiction. Structure-activity relationships studies led to analogs with improved affinity, highlighting its potential in drug development (Bach et al., 2010).

Supramolecular Assembly and Crystal Structure

The compound also plays a role in supramolecular chemistry, where its isomers were synthesized and characterized to reveal a three-dimensional supramolecular network. This study provides insights into the stabilization of molecular conformations and self-assembly processes (Matos et al., 2016).

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGNYLHFEFULOF-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate

CAS RN

55417-50-0
Record name Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055417500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JFC Albuquerque, JA Rocha Filho, SSF Brandao… - Il Farmaco, 1999 - Elsevier
Synthesis and physico–chemical properties of new 3-benzyl-4-thioxo-5-arylideneimidazolidine-2-ones and 3-benzyl-5-arylideneimidazolidine-2,4-dione are described. These …
Number of citations: 31 www.sciencedirect.com
Y Shen, C Yuan, X Zhu, Q Chen, S Lu, H Xie - Green Chemistry, 2021 - pubs.rsc.org
The facile design and preparation of polyelectrolytes is a frontier topic in the fields of polymer science, energy storage devices and catalysis. Herein, linear water soluble cellulosic poly(…
Number of citations: 6 pubs.rsc.org

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